molecular formula C8H14Cl2O B1349761 2,2-Dichlorooctanal CAS No. 50735-74-5

2,2-Dichlorooctanal

Cat. No. B1349761
CAS RN: 50735-74-5
M. Wt: 197.1 g/mol
InChI Key: TUVHNFBPILFQME-UHFFFAOYSA-N
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Description

2,2-Dichlorooctanal is a chemical compound with the molecular formula C8H14Cl2O12. It has a molecular weight of 197.11. The compound is typically in liquid form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,2-Dichlorooctanal. However, dichloro compounds are often synthesized through various methods such as chlorination of alkanes, or the reaction of alcohols with thionyl chloride3.



Molecular Structure Analysis

The InChI code for 2,2-Dichlorooctanal is 1S/C8H14Cl2O/c1-2-3-4-5-6-8(9,10)7-11/h7H,2-6H2,1H31. This indicates that the molecule consists of an eight-carbon chain with two chlorine atoms attached to the second carbon atom, and an aldehyde functional group at the end of the chain1.



Chemical Reactions Analysis

Specific chemical reactions involving 2,2-Dichlorooctanal are not readily available in the literature. However, as an aldehyde, it can be expected to undergo typical aldehyde reactions such as nucleophilic addition and oxidation.



Physical And Chemical Properties Analysis

2,2-Dichlorooctanal is a liquid with a purity of 95%1. Further physical and chemical properties such as boiling point, melting point, and solubility are not readily available in the literature.


Scientific Research Applications

Environmental Toxicology and Removal

  • Toxicity Studies : Research has extensively explored the toxicity and environmental impact of compounds similar to 2,2-Dichlorooctanal, such as 2,4-dichlorophenoxyacetic acid (2,4-D). These studies have focused on the environmental and health risks associated with their use, especially in agriculture (Zuanazzi et al., 2020).
  • Phytoremediation : The utilization of bacterial endophytes in plants for the removal of herbicide residues, such as 2,4-dichlorophenoxyacetic acid from contaminated soil and groundwater, has been studied. This approach reduces the levels of toxic herbicide residues in crop plants and is a promising method for environmental remediation (Germaine et al., 2006).

Chemical Properties and Synthesis

  • Vapor Pressures and Solubility : Research on compounds like 1,8-dichlorooctane, which shares structural similarities with 2,2-Dichlorooctanal, provides insights into their physical properties such as vapor pressures and aqueous solubility. These properties are crucial for understanding the behavior of these compounds in various environments (Sarraute et al., 2006).2. Synthesis and Reactions : Studies on the synthesis and reactions of related dihaloalkanes provide a foundation for understanding the chemical behavior of 2,2-Dichlorooctanal. For example, the liquid-phase chlorination of olefins with cupric chloride has been investigated, which is relevant to the synthesis pathways of similar compounds (Koyano & Watanabe, 1971).

Applications in Advanced Materials

  • Nanotechnology : The development of novel materials, including nanoparticles, is a key area of research. Understanding the interaction of compounds like 2,2-Dichlorooctanal with other materials can be critical in the design and synthesis of new nanomaterials (Cushing et al., 2004).
  • Polymer Solar Cells : Additives similar to 2,2-Dichlorooctanal, such as 1,8-dichlorooctane, have been studied for their impact on the morphology of active layer films in polymer solar cells. This research is pivotal for enhancing the efficiency of solar cells and related applications (Zhang et al., 2019).

Safety And Hazards

Specific safety and hazard information for 2,2-Dichlorooctanal is not readily available. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and potential harm.


Future Directions

The future directions of research and applications involving 2,2-Dichlorooctanal are not clearly stated in the available literature. However, dichloro compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science, suggesting potential areas of future exploration3.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.


properties

IUPAC Name

2,2-dichlorooctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2O/c1-2-3-4-5-6-8(9,10)7-11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVHNFBPILFQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369174
Record name 2,2-dichlorooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichlorooctanal

CAS RN

50735-74-5
Record name 2,2-dichlorooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichlorooctanal
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2,2-Dichlorooctanal
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2,2-Dichlorooctanal
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2,2-Dichlorooctanal
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2,2-Dichlorooctanal
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2,2-Dichlorooctanal

Citations

For This Compound
5
Citations
F Bellesia, L De Buyck, F Ghelfi… - Synthetic …, 2004 - Taylor & Francis
A simple, economically convenient, and eco‐compatible procedure for the oxidation of 2,2‐dichloroalkanals to the corresponding alkanoic acids has been set up, employing HNO 3 in …
Number of citations: 3 www.tandfonline.com
L De Buyck, F Casaert, C De Lepeleire… - Bulletin des Sociétés …, 1988 - Wiley Online Library
Production of α,α‐dichloroaldehydes by direct chlorination of 1‐alkanols with chlorine gas, catalyzed by DMF and DMF. HCl, was extended to long chain compounds (C n H 2n+1 OH ; n …
Number of citations: 23 onlinelibrary.wiley.com
F Bellesia, L De Buyck, F Ghelfi, UM Pagnoni… - …, 2003 - thieme-connect.com
An effective and low waste method for preparing aliphatic 2, 2-dichloroaldehydes has been achieved by halogenation of aldehydes or alcohols with Cl 2, using tetraalkylammonium …
Number of citations: 10 www.thieme-connect.com
S Ponath, C Joshi, AT Merrill, V Schmidts, K Greis… - 2021 - chemrxiv.org
A comprehensive analysis of the organocatalytic α‐chlorination of aldehydes with N‐chloroimides and differ‐ ent catalysts is presented. For this reaction, alternate mechanisms were …
Number of citations: 1 chemrxiv.org
S Ponath - 2021 - refubium.fu-berlin.de
The present dissertation deals with catalytic and stoichiometric organohalogen chemistry. The first part of this thesis includes mechanistic studies and different synthetic applications of …
Number of citations: 2 refubium.fu-berlin.de

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